(E)-2-(4-Chlorostyryl)-4H-chromen-4-one
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Overview
Description
(E)-2-(4-Chlorostyryl)-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives It is characterized by the presence of a chlorostyryl group attached to the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Chlorostyryl)-4H-chromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with 4H-chromen-4-one under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an organic solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as column chromatography to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Chlorostyryl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Amino and thio derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of organic materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-Chlorostyryl)-4H-chromen-4-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-Chlorostyrylboronic acid
- 4-[(E)-4-Chlorostyryl]-1-benzyl-2,2-dimethyl-3-imidazoline-5-one
Uniqueness
(E)-2-(4-Chlorostyryl)-4H-chromen-4-one is unique due to its specific structural features, such as the chromen-4-one core and the chlorostyryl group. These features confer distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C17H11ClO2 |
---|---|
Molecular Weight |
282.7 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]chromen-4-one |
InChI |
InChI=1S/C17H11ClO2/c18-13-8-5-12(6-9-13)7-10-14-11-16(19)15-3-1-2-4-17(15)20-14/h1-11H/b10-7+ |
InChI Key |
AJMJHCQXIRINSY-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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